molecular formula C26H25BrN4O2 B303762 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B303762
M. Wt: 505.4 g/mol
InChI Key: MVOOOTIFTLKMQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as BMS-986142, is a small molecule drug that has gained significant attention in recent years due to its potential therapeutic applications. BMS-986142 belongs to the class of Janus kinase (JAK) inhibitors, which are being studied for their efficacy in treating a range of autoimmune and inflammatory diseases.

Mechanism of Action

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile works by selectively inhibiting the activity of JAK1, which is one of the four JAK enzymes involved in the signaling pathways that lead to inflammation and immune system activation. By blocking JAK1 activity, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile can reduce the production of pro-inflammatory cytokines and other molecules that contribute to the development and progression of autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have significant biochemical and physiological effects in preclinical studies. In animal models of rheumatoid arthritis, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce joint inflammation and damage, as well as improve overall joint function. In addition, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to reduce skin inflammation and improve skin lesions in animal models of psoriasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its selectivity for JAK1, which makes it a potentially safer and more effective alternative to non-selective JAK inhibitors. However, one of the limitations of 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

There are several potential future directions for research on 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One area of interest is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune and inflammatory diseases. Another area of interest is the development of combination therapies that can enhance the efficacy of JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. Finally, there is a need for further research on the long-term safety and efficacy of JAK inhibitors in clinical settings.

Synthesis Methods

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is synthesized through a multi-step process that involves the use of various chemical reagents and techniques. The synthesis starts with the preparation of 4-bromobenzaldehyde, which is then reacted with morpholine to form the corresponding imine. The imine is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then reacted with 2-chloro-4,5-diphenylpyridazine to form the corresponding pyridazine derivative. The pyridazine derivative is then reacted with 2-cyanoacetamide to form the final product, 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile.

Scientific Research Applications

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. JAK inhibitors like 2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile work by blocking the activity of JAK enzymes, which are involved in the signaling pathways that lead to inflammation and immune system activation.

properties

Product Name

2-Amino-4-(4-bromophenyl)-1-(4-morpholinyl)-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C26H25BrN4O2

Molecular Weight

505.4 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-1-morpholin-4-yl-5-oxo-7-phenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C26H25BrN4O2/c27-20-8-6-18(7-9-20)24-21(16-28)26(29)31(30-10-12-33-13-11-30)22-14-19(15-23(32)25(22)24)17-4-2-1-3-5-17/h1-9,19,24H,10-15,29H2

InChI Key

MVOOOTIFTLKMQC-UHFFFAOYSA-N

SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

Canonical SMILES

C1COCCN1N2C3=C(C(C(=C2N)C#N)C4=CC=C(C=C4)Br)C(=O)CC(C3)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.